chemical structure and physical properties of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide
chemical structure and physical properties of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and characterization of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The information presented herein is a synthesis of available data on structurally related compounds to provide a robust and scientifically grounded resource.
Introduction and Chemical Identity
2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide is a substituted N-aryl acetamide of interest in synthetic and medicinal chemistry. While specific data for this exact compound is not extensively available in public literature, its structural similarity to other N-heteroaryl chloroacetamides allows for a well-reasoned prediction of its properties and reactivity. The core structure consists of a 2-amino-4,6-dimethylpyridine moiety acylated with a chloroacetyl group. This combination of a reactive electrophilic chloroacetamide functional group and a heteroaromatic ring system makes it a potentially valuable intermediate for the synthesis of more complex molecules with biological activity.
The chloroacetamide group is a known reactive handle for covalent modification of biological macromolecules, a strategy increasingly employed in the design of targeted covalent inhibitors. Furthermore, N-aryl acetamides are a common motif in a wide range of pharmaceuticals and agrochemicals.
Physicochemical and Spectroscopic Properties
The physicochemical properties of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide can be inferred from its close structural analogue, 2-chloro-N-(4,6-dimethylpyrimidin-2-yl)acetamide (CAS No. 53456-49-8).[1][2] The primary difference lies in the substitution of a nitrogen atom for a carbon in the aromatic ring, which is expected to have a modest impact on properties such as melting point and solubility.
Table 1: Physicochemical Properties of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide and a Close Analogue
| Property | Predicted Value for 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide | Reported Value for 2-chloro-N-(4,6-dimethylpyrimidin-2-yl)acetamide | Source(s) |
| IUPAC Name | 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide | 2-chloro-N-(4,6-dimethylpyrimidin-2-yl)acetamide | N/A |
| CAS Number | Not Assigned | 53456-49-8 | [1][2] |
| Molecular Formula | C₉H₁₁ClN₂O | C₈H₁₀ClN₃O | [1] |
| Molecular Weight | 198.65 g/mol | 199.64 g/mol | [1] |
| Melting Point | Data not available | Data not available | |
| Boiling Point | Data not available | Data not available | |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | Data not available | [3] |
Spectroscopic Characterization:
The structural confirmation of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide would rely on a combination of spectroscopic techniques. Based on analogous compounds, the following spectral characteristics are anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons of the chloroacetyl group (around 4.2 ppm), singlets for the two methyl groups on the pyridine ring, and signals in the aromatic region for the pyridine ring protons. The amide proton will likely appear as a broad singlet.[4][5]
-
¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the amide (around 165 ppm), a signal for the methylene carbon adjacent to the chlorine, and distinct signals for the carbons of the dimethylpyridine ring.[4][5]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the amide C=O stretch (amide I band) around 1670-1690 cm⁻¹, an N-H stretching vibration around 3300-3400 cm⁻¹, and a C-Cl stretching vibration in the fingerprint region (around 700-800 cm⁻¹).[6][7]
-
Mass Spectrometry (MS): Mass spectral analysis should reveal a molecular ion peak corresponding to the molecular weight of the compound. The presence of chlorine will be indicated by a characteristic isotopic pattern for the molecular ion peak (M+ and M+2 peaks in an approximate 3:1 ratio).[6][7]
Synthesis and Mechanistic Considerations
The most direct and common method for the synthesis of N-aryl acetamides is the acylation of the corresponding amine with an acyl chloride or anhydride. In the case of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide, the synthesis would involve the reaction of 2-amino-4,6-dimethylpyridine with chloroacetyl chloride.
This reaction is a nucleophilic acyl substitution. The amino group of 2-amino-4,6-dimethylpyridine acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and then a proton to form the stable amide product and hydrochloric acid as a byproduct.[6][8][9]
To drive the reaction to completion and prevent the protonation of the starting amine by the HCl byproduct, a non-nucleophilic base such as triethylamine or pyridine is typically added to the reaction mixture to act as an acid scavenger.[8] The reaction is often carried out in an inert aprotic solvent like dichloromethane or 1,2-dichloroethane at a reduced temperature to control the initial exothermic reaction.[8][9]
Diagram 1: Synthetic Pathway of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide
Caption: Synthetic route to 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide.
Experimental Protocol: Synthesis
The following is a generalized, field-proven protocol for the synthesis of N-aryl chloroacetamides, adapted for the synthesis of the title compound.
Materials:
-
2-amino-4,6-dimethylpyridine
-
Chloroacetyl chloride
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4,6-dimethylpyridine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acylating Agent: While stirring vigorously, add chloroacetyl chloride (1.05 equivalents) dropwise to the reaction mixture via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Analytical Characterization Workflow
A robust analytical workflow is crucial to confirm the identity and purity of the synthesized 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide.
Diagram 2: Analytical Workflow for Compound Characterization
Caption: Workflow for the characterization of the synthesized compound.
Safety and Handling
As with any chemical, 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[10][11][12]
Based on the parent compound, 2-chloroacetamide, and other N-substituted chloroacetamides, the target compound should be considered toxic if swallowed and may cause skin and eye irritation.[10][11][13] Avoid inhalation of dust and direct contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.[10][14]
Potential Applications and Future Directions
While specific applications for 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide have not been reported, its structural features suggest several potential areas of utility in drug discovery and development. The reactive chloroacetamide moiety makes it a suitable precursor for the synthesis of a variety of derivatives through nucleophilic substitution of the chlorine atom. This could lead to the development of novel compounds with potential applications as:
-
Enzyme Inhibitors: The electrophilic nature of the chloroacetamide group can be exploited to form covalent bonds with nucleophilic residues in the active sites of enzymes.
-
Antimicrobial Agents: Many N-aryl acetamide derivatives have shown promising antibacterial and antifungal activities.[7]
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in cancer therapy.
Further research into the synthesis of derivatives of 2-chloro-N-(4,6-dimethylpyridin-2-yl)acetamide and the evaluation of their biological activities is a promising avenue for future studies.
References
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2-Chloro-N-(4,6-dimethyl-pyrimidin-2-yl)-acetamide | 53456-49-8. Appchem. Available at: [Link]
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Acetamide, 2-[(5-amino-6-chloro-4-pyrimidinyl)amino]-N,N-dimethyl- CAS#1314394-63-2. ChemRadar. Available at: [Link]
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N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide - PMC. Available at: [Link]
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2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338. PubChem. Available at: [Link]
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Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-. NIST WebBook. Available at: [Link]
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2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886. PubChem. Available at: [Link]
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